methyl 4-[[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino]benzoate
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Overview
Description
METHYL 4-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features an imidazo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nucleophilic substitution of a halogenated pyridine derivative with a thiol group, followed by cyclization to form the imidazo[4,5-b]pyridine core . The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer . Catalysts such as palladium on carbon or Raney nickel are often employed to facilitate hydrogenation steps .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the imidazo[4,5-b]pyridine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to an amine using hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas in the presence of palladium on carbon or Raney nickel is typically employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the imidazo[4,5-b]pyridine core .
Scientific Research Applications
METHYL 4-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 4-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[4,5-b]pyridine moiety is known to bind to the active sites of enzymes, inhibiting their activity . This can lead to the modulation of various cellular pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities.
Imidazo[1,5-a]pyridine: Another isomer with distinct pharmacological properties.
Imidazo[1,2-a]pyridine: Known for its use in different therapeutic areas.
Uniqueness
METHYL 4-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in medicinal chemistry .
Biological Activity
Methyl 4-[[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino]benzoate is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antiproliferative, antibacterial, and antiviral effects, supported by recent research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and weight:
- Molecular Formula: C16H14N4O3S
- Molecular Weight: 342.37 g/mol
This compound features a benzoate moiety linked to a sulfanyl-substituted imidazo[4,5-b]pyridine, which is significant for its biological activity.
Antiproliferative Activity
Recent studies have demonstrated that imidazo[4,5-b]pyridine derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies on this compound showed significant inhibition of cell proliferation in colon carcinoma cells with IC50 values in the sub-micromolar range.
- A related study indicated that amidino-substituted imidazo[4,5-b]pyridines displayed strong antiproliferative activity against HeLa and SW620 cells, with IC50 values as low as 0.4 μM for certain derivatives .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various Gram-positive and Gram-negative bacteria. However, results indicate:
- The tested derivatives generally lacked significant antibacterial activity, with the exception of one derivative that showed moderate activity against E. coli (MIC 32 μM) .
This suggests that while the compound may not be a potent antibacterial agent, it could still have some efficacy against specific bacterial strains.
Antiviral Activity
Antiviral properties were also explored in studies focusing on a broad panel of DNA and RNA viruses. The findings indicated:
Summary of Biological Activities
Activity Type | Effectiveness | IC50/MIC Values |
---|---|---|
Antiproliferative | Strong against colon carcinoma | IC50 0.4 - 0.7 μM |
Antibacterial | Moderate activity against E. coli | MIC 32 μM |
Antiviral | Varies; limited specific data available | N/A |
Properties
CAS No. |
877792-56-8 |
---|---|
Molecular Formula |
C16H14N4O3S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
methyl 4-[[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C16H14N4O3S/c1-23-15(22)10-4-6-11(7-5-10)18-13(21)9-24-16-19-12-3-2-8-17-14(12)20-16/h2-8H,9H2,1H3,(H,18,21)(H,17,19,20) |
InChI Key |
WREGRZRXJLSVJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3 |
solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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